molecular formula C11H15ClN2O B8065258 (S)-6-benzylpiperazin-2-one HCl

(S)-6-benzylpiperazin-2-one HCl

Cat. No.: B8065258
M. Wt: 226.70 g/mol
InChI Key: UJPFALJOGCQJMZ-PPHPATTJSA-N
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Description

(S)-6-benzylpiperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring, which is further modified by the addition of a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-benzylpiperazin-2-one hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the benzylpiperazine to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (S)-6-benzylpiperazin-2-one hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-benzylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-6-benzylpiperazin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-benzylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-benzylpiperazine: Lacks the hydrochloride group but shares the piperazine and benzyl structure.

    N-benzylpiperazine: Similar structure but with different substitution patterns on the piperazine ring.

Uniqueness

(S)-6-benzylpiperazin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

(6S)-6-benzylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPFALJOGCQJMZ-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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